Propylene glycol monodecanoate, also known as propylene glycol monolaurate, is an ester derived from propylene glycol and lauric acid. This compound belongs to a class of chemicals known as fatty acid esters, which are widely used in various industrial and scientific applications due to their emulsifying and surfactant properties. Propylene glycol monodecanoate is primarily utilized in food, cosmetics, and pharmaceuticals as an emulsifier, stabilizer, and carrier for active ingredients.
Propylene glycol monodecanoate is classified under the category of nonionic surfactants. It is synthesized from renewable sources, specifically lauric acid, which is predominantly found in coconut oil and palm kernel oil. The compound is recognized for its safety in food applications and is listed among food additives approved by regulatory bodies such as the Food and Drug Administration.
The synthesis of propylene glycol monodecanoate can be achieved through several methods:
Propylene glycol monodecanoate has a molecular formula of C_{13}H_{26}O_{3}. Its structure consists of a propylene glycol moiety linked to a decanoate (lauric acid) group through an ester bond.
This structure indicates that it has both hydrophilic (the hydroxyl groups) and hydrophobic (the long carbon chain) characteristics, making it suitable for emulsification.
Propylene glycol monodecanoate can undergo various chemical reactions typical for esters:
The hydrolysis reaction can be represented as:
This reaction is significant in applications where biodegradation or product modification is desired.
The mechanism by which propylene glycol monodecanoate functions as an emulsifier involves reducing the surface tension between oil and water phases. The hydrophilic portion interacts with water while the hydrophobic tail interacts with oils, facilitating the formation of stable emulsions.
In practice, this compound allows for the effective dispersion of oil-soluble ingredients in aqueous formulations, enhancing texture and stability in products such as creams, lotions, and food emulsions.
These properties make propylene glycol monodecanoate suitable for diverse applications across different industries.
Propylene glycol monodecanoate finds extensive use in various fields:
The versatility of propylene glycol monodecanoate stems from its unique chemical structure that combines both hydrophilic and hydrophobic characteristics, allowing it to function effectively across multiple applications.
Propylene glycol monodecanoate (C13H26O3) features a glycerol-derived backbone where one hydroxyl group forms an ester bond with decanoic acid (capric acid, C10H20O2). The ester linkage occurs at either the sn-1 or sn-2 position of propylene glycol (propane-1,2-diol), resulting in regioisomers: 1-caprate (primary ester) or 2-caprate (secondary ester). The molecule retains a free hydroxyl group, contributing to its amphiphilicity [2] [6].
Commercial preparations are typically racemic mixtures due to the chiral center at the sn-2 carbon of propylene glycol. Industrial synthesis (acid-catalyzed esterification or enzymatic interesterification) yields both regio- and stereoisomers. The asymmetric carbon (C2 in propane-1,2-diol) enables enantiomeric forms (R and S), though optical purity is rarely specified in food-grade products [3] [7].
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C13H26O3 |
Ester Bond Position | sn-1 (primary) or sn-2 (secondary) hydroxyl of propylene glycol |
Functional Groups | Ester bond (1), hydroxyl (1), alkyl chain (C10) |
Stereochemistry | Racemic mixture (R/S at C2 of propylene glycol moiety) |
Amphiphilic Character | Hydrophilic head (OH), lipophilic tail (C10 alkyl) |
The IUPAC name for propylene glycol monodecanoate is propan-2-yl decanoate (for the sn-2 ester) or propyl decanoate (for the sn-1 ester). The systematic name specifies:
Common names include:
In industrial contexts, empirical designations like "PGME C10" denote the fatty acid chain length. The term "monocaprate" is technically inaccurate if regioisomers coexist but is widely accepted in food science [2].
Propylene glycol monoesters vary functionally based on fatty acid chain length:
Monostearate (C18): HLB ≈ 2.8 [5]Shorter chains (e.g., C8) increase HLB (>5), enhancing water dispersibility, while longer chains (C14-C18) reduce HLB (<3), favoring oil-continuous systems [2].
Thermal Properties:Calculated boiling points decrease with shorter chains:
Monodecanoate (C10): Estimated 690–700 KMelting points follow a parabolic trend, peaking at C12-C14 [4] [5].
Interfacial Behavior:C8-C10 esters form fluid interfacial films suitable for foam stabilization. C16-C18 analogues create rigid crystalline networks ideal for aerating cake batters [2] [8].
Table 2: Structural and Functional Comparison of PG Monoesters
Fatty Acid Chain | Carbon Atoms | HLB Value | Molecular Weight (g/mol) | Primary Application |
---|---|---|---|---|
Caprylic (Caprylate) | C8 | ~5.5 | ~230 | Whipped toppings |
Capric (Monodecanoate) | C10 | ~4.5 | ~230 | Dairy foams, emulsified sauces |
Lauric (Monolaurate) | C12 | 3.9 | 258.3 [4] | Antimicrobial formulations |
Myristic (Monomyristate) | C14 | ~3.5 | ~286 | Cosmetic emulsions |
Stearic (Monostearate) | C18 | 2.8 | 342.6 [5] | Cake batter aeration |
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